molecular formula C13HF7N2 B14537453 (1,3,4,5,6,7,8-Heptafluoronaphthalen-2-yl)propanedinitrile CAS No. 62325-35-3

(1,3,4,5,6,7,8-Heptafluoronaphthalen-2-yl)propanedinitrile

Cat. No.: B14537453
CAS No.: 62325-35-3
M. Wt: 318.15 g/mol
InChI Key: WRMDAJHJVHCPHK-UHFFFAOYSA-N
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Description

(1,3,4,5,6,7,8-Heptafluoronaphthalen-2-yl)propanedinitrile is a chemical compound with the molecular formula C13HF7N2. It is characterized by the presence of a heptafluoronaphthalene moiety attached to a propanedinitrile group. This compound is known for its unique chemical properties due to the extensive fluorination of the naphthalene ring, which imparts high stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the decarboxylation of (heptafluoronaphthalen-2-yl)acetic acid in the presence of sodium bicarbonate (NaHCO3) in dimethylformamide (DMF), followed by treatment with phosphorus pentachloride (PCl5) to introduce the nitrile groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1,3,4,5,6,7,8-Heptafluoronaphthalen-2-yl)propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: The fluorine atoms on the naphthalene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptafluoronaphthalene oxides, while reduction can produce heptafluoronaphthalene derivatives with fewer fluorine atoms .

Scientific Research Applications

(1,3,4,5,6,7,8-Heptafluoronaphthalen-2-yl)propanedinitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1,3,4,5,6,7,8-Heptafluoronaphthalen-2-yl)propanedinitrile involves its interaction with molecular targets through its fluorinated naphthalene ring. The extensive fluorination enhances its binding affinity to specific targets, leading to various biological and chemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dichloromethyl)-heptafluoronaphthalene
  • 2-(Difluoromethyl)-heptafluoronaphthalene
  • Hexafluoronaphthalene derivatives

Uniqueness

(1,3,4,5,6,7,8-Heptafluoronaphthalen-2-yl)propanedinitrile is unique due to its specific combination of a highly fluorinated naphthalene ring and a propanedinitrile group. This combination imparts distinct chemical properties, such as high stability, reactivity, and potential for various applications in scientific research and industry .

Properties

CAS No.

62325-35-3

Molecular Formula

C13HF7N2

Molecular Weight

318.15 g/mol

IUPAC Name

2-(1,3,4,5,6,7,8-heptafluoronaphthalen-2-yl)propanedinitrile

InChI

InChI=1S/C13HF7N2/c14-7-4(3(1-21)2-22)8(15)9(16)6-5(7)10(17)12(19)13(20)11(6)18/h3H

InChI Key

WRMDAJHJVHCPHK-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(C#N)C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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